molecular formula C17H21ClN2O4S B2759673 4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034331-32-1

4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one

Cat. No. B2759673
CAS RN: 2034331-32-1
M. Wt: 384.88
InChI Key: QDQLUGNHZBKQBV-UHFFFAOYSA-N
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Description

The compound “4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a 2-Chlorophenyl group, a 1,4-thiazepane ring, a carbonyl group, and a 1-methylpyrrolidin-2-one group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,4-thiazepane ring, the 2-Chlorophenyl group, and the 1-methylpyrrolidin-2-one group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The 1,4-thiazepane ring might undergo reactions typical of heterocyclic compounds, while the 2-Chlorophenyl and 1-methylpyrrolidin-2-one groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Innovative synthesis methods using alpha-nitro ketone intermediates as both electrophiles and nucleophiles have been developed, showcasing the flexibility of similar compounds in chemical synthesis and potential applications in developing probes for nicotinic receptors (Zhang, Tomizawa, & Casida, 2004).
  • Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines has been demonstrated, highlighting the compound's relevance in creating complex organic structures with significant yields (Bender & Widenhoefer, 2005).

Antimicrobial Applications

  • New pyrimidines and condensed pyrimidines synthesized from similar compounds have shown antimicrobial activity against a variety of gram-positive and gram-negative bacteria, indicating potential applications in pharmaceuticals and healthcare (Abdelghani, Said, Assy, & Hamid, 2017).
  • The synthesis of 2-thioxothiazolidin-4-one derivatives containing the pyrazole nucleus has been explored for their antibacterial activity, further underscoring the potential of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Structural Analysis and Material Science

  • The structural features of thiazolidine derivatives have been analyzed, providing insights into the molecular arrangement and potential implications for material science and molecular engineering (Yu, Liu, Niu, Hou, & Gao, 2008).

Environmental Chemistry

  • Research on chlorophenols and their derivatives, including their role as precursors in dioxin formation during waste incineration, illustrates the environmental relevance of such compounds, contributing to our understanding of pollution and chemical stability in various conditions (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Without more specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

properties

IUPAC Name

4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-19-11-12(10-16(19)21)17(22)20-7-6-15(25(23,24)9-8-20)13-4-2-3-5-14(13)18/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQLUGNHZBKQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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